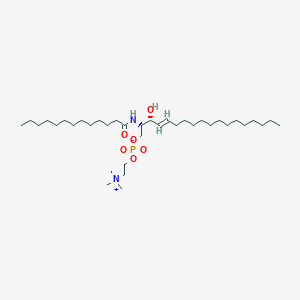

N-tridecanoylsphingosine-1-phosphocholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-tridecanoylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the acyl group specified is tridecanoyl. It has a role as a mouse metabolite. It derives from a tridecanoic acid.

Wissenschaftliche Forschungsanwendungen

Neuroprotection and CNS Injury

N-tridecanoylsphingosine-1-phosphocholine, as part of the broader sphingolipid family, may play a role in neuroprotection and recovery in central nervous system (CNS) injuries. Studies have indicated that compounds like citicoline, an intermediate in the synthesis of phosphatidylcholine, have shown beneficial effects in CNS injury models and conditions, potentially by enhancing the synthesis of phosphatidylcholine and sphingomyelin in the injured brain and preserving essential fatty acids in phospholipids. These mechanisms are thought to be critical in neuroprotection and recovery after CNS injuries (Hatcher & Dempsey, 2002).

Sphingolipid Metabolism and Signaling

This compound is part of the sphingolipid metabolism, crucial for cellular and intracellular compounds required for numerous cellular processes, including active transport, membrane formation, and cell signaling. Disruptions in sphingolipid metabolism can lead to several diseases with neurological, psychiatric, and metabolic consequences. Research has highlighted the significance of understanding the genetic basis of sphingolipid traits to potentially manage and treat related diseases (Demirkan et al., 2012).

Cellular Signaling and Biological Responses

Sphingosine 1-phosphate, closely related to this compound, is involved in various biological responses, including mitogenesis, differentiation, migration, and apoptosis, through receptor-dependent mechanisms. Understanding the dual role of sphingosine 1-phosphate, both intracellularly and extracellularly, is crucial for the development of therapeutic compounds targeting receptor antagonists, which could provide new avenues for treating diseases such as cancer, angiogenesis, and inflammation (Pyne & Pyne, 2000).

Sphingolipid Structure and Biodiversity

Glycosyl inositol phosphoryl ceramides (GIPCs), a class to which this compound belongs, are crucial in understanding the structure and biodiversity of sphingolipids in plants and fungi. Characterization methods and the pivotal role of mass spectrometry in assessing GIPC diversity and structures have been emphasized, highlighting the immense variety of structures in plants and fungi and their potential biological functions and implications (Buré et al., 2014).

Sphingolipids in Health and Disease

Sphingolipids, including this compound, are recognized as key players in many pathophysiological processes, particularly in health and disease. Their involvement in the regulation of several cellular processes and their implication in various diseases, including cancer, infectious diseases, and neurodegenerative disorders, are subjects of extensive research. Understanding the roles of complex glycosphingolipids and their implications can pave the way for basic research and potential clinical applications (Aslan et al., 2022).

Eigenschaften

Molekularformel |

C36H73N2O6P |

|---|---|

Molekulargewicht |

660.9 g/mol |

IUPAC-Name |

[(E,2S,3R)-3-hydroxy-2-(tridecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C36H73N2O6P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-35(39)34(33-44-45(41,42)43-32-31-38(3,4)5)37-36(40)30-28-26-24-22-17-15-13-11-9-7-2/h27,29,34-35,39H,6-26,28,30-33H2,1-5H3,(H-,37,40,41,42)/b29-27+/t34-,35+/m0/s1 |

InChI-Schlüssel |

CANBGAIKNASUDF-WSYRTZMQSA-N |

Isomerische SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCC)O |

Kanonische SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCC)O |

Herkunft des Produkts |

United States |

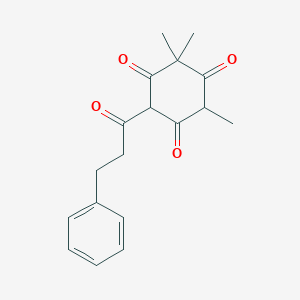

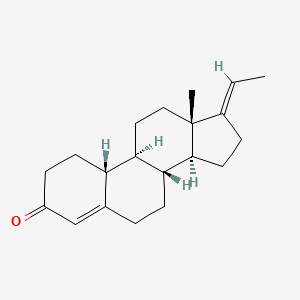

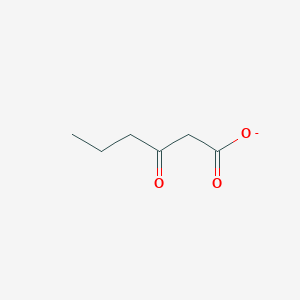

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid](/img/structure/B1246402.png)

![(4E,6R,7E,9E,11E,14S,15E,17E,19E,22S)-22-[(2S,3S,4S,6E,8E,10E,12S,13S)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione](/img/structure/B1246405.png)

![1-Carboxy-1'-[(dimethylamino)-carbonyl]ferrocene](/img/structure/B1246413.png)

![1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B1246414.png)